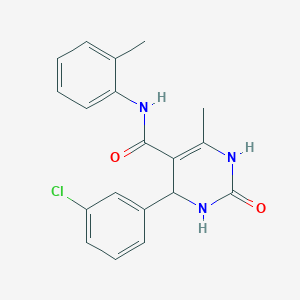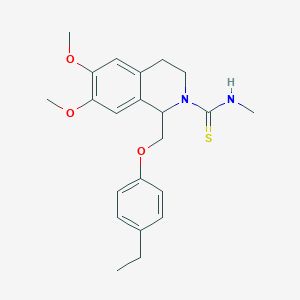![molecular formula C20H21ClF3N3O3S B2915653 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1181550-85-5](/img/structure/B2915653.png)
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder with a molecular weight of 304.75 . Another similar compound, “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate”, is a solid with a molecular weight of 332.81 .
Molecular Structure Analysis
The IUPAC name for “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is “1-[(2-chloro-3-pyridinyl)sulfonyl]-4-piperidinecarboxylic acid” and its InChI code is "1S/C11H13ClN2O4S/c12-10-9 (2-1-5-13-10)19 (17,18)14-6-3-8 (4-7-14)11 (15)16/h1-2,5,8H,3-4,6-7H2, (H,15,16)" .Physical And Chemical Properties Analysis
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder stored at room temperature . The compound “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate” is a solid .Scientific Research Applications
Glycine Transporter Inhibitors
Research on structurally similar compounds has focused on their potential as glycine transporter 1 (GlyT1) inhibitors. For instance, compounds with modifications on the piperidine and sulfonyl moieties have been investigated for their ability to modulate neurotransmitter levels, potentially impacting treatments for central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial Agents
Compounds featuring piperidine and sulfonyl groups have also been synthesized and tested for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobials against a range of bacterial and fungal pathogens, suggesting a potential research avenue for our compound in antimicrobial resistance studies (Krishnamurthy et al., 2011).
Anticancer Activity
Another area of research involves the evaluation of piperidine-carboxamide derivatives as anticancer agents. These studies explore the therapeutic potential of structurally related compounds in inhibiting cancer cell growth, offering a basis for the investigation of our compound in cancer research (Rehman et al., 2018).
Enzyme Inhibition
Structurally related compounds have been investigated for their role as enzyme inhibitors, such as in the case of acetylcholinesterase (AChE) inhibition. This suggests potential applications in studying neurodegenerative diseases, including Alzheimer's and Parkinson's diseases (Sugimoto et al., 1990).
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The metabolic fate and disposition of structurally similar compounds have been characterized in preclinical models, providing insights into their pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the safety, efficacy, and potential therapeutic applications of new compounds (Yue et al., 2011).
Mechanism of Action
While the mechanism of action for the specific compound isn’t available, a similar compound, “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine”, has the potential to be developed into novel therapeutic agents for various diseases, including cancer, fungal infections, and inflammatory disorders.
Safety and Hazards
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O3S/c1-13-4-6-14(7-5-13)17(20(22,23)24)26-19(28)15-8-11-27(12-9-15)31(29,30)16-3-2-10-25-18(16)21/h2-7,10,15,17H,8-9,11-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDVFWGZCOJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)


![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)

![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)
![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)
![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)

